molecular formula C16H14N4O2 B12000689 N'-(3-Methoxybenzylidene)-1H-benzimidazole-6-carbohydrazide

N'-(3-Methoxybenzylidene)-1H-benzimidazole-6-carbohydrazide

Cat. No.: B12000689
M. Wt: 294.31 g/mol
InChI Key: OVMZYEZFWNIAQU-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(3-Methoxybenzylidene)-1H-benzimidazole-6-carbohydrazide: is a chemical compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicinal chemistry, pharmacology, and material science. The presence of the benzimidazole ring system, along with the methoxybenzylidene and carbohydrazide moieties, imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(3-Methoxybenzylidene)-1H-benzimidazole-6-carbohydrazide typically involves the condensation of 3-methoxybenzaldehyde with 1H-benzimidazole-6-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product. The reaction can be catalyzed by acids such as hydrochloric acid or bases such as sodium hydroxide.

Industrial Production Methods: In an industrial setting, the synthesis of N’-(3-Methoxybenzylidene)-1H-benzimidazole-6-carbohydrazide can be scaled up by using larger reaction vessels and optimizing the reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N’-(3-Methoxybenzylidene)-1H-benzimidazole-6-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives with different functional groups.

Scientific Research Applications

Chemistry: N’-(3-Methoxybenzylidene)-1H-benzimidazole-6-carbohydrazide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential antimicrobial, antifungal, and anticancer activities. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for drug development.

Medicine: The compound has shown potential as a therapeutic agent in the treatment of various diseases, including cancer, bacterial infections, and fungal infections. Its ability to inhibit specific enzymes and pathways involved in disease progression makes it a valuable lead compound for drug discovery.

Industry: In the industrial sector, N’-(3-Methoxybenzylidene)-1H-benzimidazole-6-carbohydrazide is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical, thermal, and chemical properties.

Mechanism of Action

The mechanism of action of N’-(3-Methoxybenzylidene)-1H-benzimidazole-6-carbohydrazide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting key biological pathways. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to the suppression of cell proliferation in cancer cells. Additionally, its interaction with microbial enzymes can result in the inhibition of microbial growth and survival.

Comparison with Similar Compounds

  • N’-(2-Hydroxy-3-methoxybenzylidene)benzohydrazide
  • N’-(4-Hydroxy-3-methoxybenzylidene)benzohydrazide
  • N’-(3-Methoxybenzylidene)benzofuran-2(3H)-one

Comparison: N’-(3-Methoxybenzylidene)-1H-benzimidazole-6-carbohydrazide is unique due to the presence of the benzimidazole ring system, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the specific arrangement of functional groups. For example, the presence of the benzimidazole ring may enhance its ability to interact with certain biological targets, making it more effective in specific applications.

Properties

Molecular Formula

C16H14N4O2

Molecular Weight

294.31 g/mol

IUPAC Name

N-[(E)-(3-methoxyphenyl)methylideneamino]-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C16H14N4O2/c1-22-13-4-2-3-11(7-13)9-19-20-16(21)12-5-6-14-15(8-12)18-10-17-14/h2-10H,1H3,(H,17,18)(H,20,21)/b19-9+

InChI Key

OVMZYEZFWNIAQU-DJKKODMXSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)C2=CC3=C(C=C2)N=CN3

solubility

>44.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.